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Compound of Interest

Compound Name: 2-Methyl-4-phenoxybenzoic acid

Cat. No.: B1427939

An In-depth Technical Guide to 2-Methyl-4-phenoxybenzoic Acid: Properties, Structure, and
Synthetic Utility

Introduction

2-Methyl-4-phenoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure,
featuring a benzoic acid core, a methyl group, and a phenoxy ether linkage, makes it a
molecule of interest in medicinal chemistry and organic synthesis. While not as extensively
documented as some common reagents, its scaffold is present in a variety of biologically active
molecules. This guide provides a comprehensive overview of its chemical properties, structural
features, plausible synthetic routes, and its potential applications as a building block in drug
discovery, particularly in the development of novel antimicrobial agents.

Chemical Properties and Structure

2-Methyl-4-phenoxybenzoic acid possesses a molecular formula of C14H1203 and a
molecular weight of 228.24 g/mol .[1] The presence of a carboxylic acid group, a diaryl ether,
and a methyl-substituted aromatic ring governs its chemical behavior and physical properties.

Physicochemical Data
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Property Value Source
CAS Number 57830-13-4 [1]
Molecular Formula C14H1203 [1]
Molecular Weight 228.24 g/mol [1]
IUPAC Name 2-|leethyl-4-phenoxybenzoic 1]

aci

, CC1=C(C=CC(=C1)0C2=CC=
Canonical SMILES [1]
CC=C2)C(=0)0O

CINTXXPQWRCNAU-
InChl Key [1]
UHFFFAOYSA-N

Predicted pKa 4.06 +0.25 [1]
Predicted XLogP3-AA 3.3 [1]
Topological Polar Surface Area  46.5 A2 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor

T g
Rotatable Bond Count 3 [1]

Structural Elucidation

The structure of 2-Methyl-4-phenoxybenzoic acid is defined by a benzoic acid molecule
substituted at position 2 with a methyl group and at position 4 with a phenoxy group.

Caption: 2D structure of 2-Methyl-4-phenoxybenzoic acid.

Synthesis of 2-Methyl-4-phenoxybenzoic Acid

While specific literature detailing the synthesis of 2-Methyl-4-phenoxybenzoic acid is not
readily available, its structure as a diaryl ether suggests two primary retrosynthetic pathways:
the Ullmann condensation and the Williamson ether synthesis.[2][3][4]
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Proposed Synthetic Routes
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Caption: Plausible synthetic routes to 2-Methyl-4-phenoxybenzoic acid.

1. Ullmann Condensation: This classic copper-catalyzed reaction forms the diaryl ether bond by
coupling an aryl halide with a phenol.[2][5] For this target molecule, the reaction would involve
4-bromo-2-methylbenzoic acid and phenol. The causality behind this choice is the commercial
availability of these starting materials. The reaction typically requires high temperatures and a
strong base.[1][6]

2. Williamson Ether Synthesis: This method involves the reaction of a phenoxide with an aryl
halide.[3][4] A plausible approach would be the reaction of methyl 4-hydroxy-2-methylbenzoate
with bromobenzene in the presence of a base like potassium carbonate. The resulting ester
would then be hydrolyzed to yield the final carboxylic acid. This route may be preferred as it
often proceeds under milder conditions than the traditional Ullmann condensation.[7]

Exemplary Protocol (Ullmann Condensation)
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This protocol is a generalized procedure based on known Ullmann condensations and should
be optimized for this specific substrate.

Reactant Preparation: To an oven-dried flask, add 4-bromo-2-methylbenzoic acid, phenol
(1.2 equivalents), potassium carbonate (2.0 equivalents), and a copper(l) catalyst (e.g., Cul,
10 mol%).

Solvent Addition: Add a high-boiling polar aprotic solvent such as DMF or NMP under an
inert atmosphere (e.g., nitrogen or argon).

Reaction: Heat the mixture to 120-160 °C with vigorous stirring. Monitor the reaction
progress by TLC or LC-MS.

Work-up: After completion, cool the reaction mixture to room temperature and dilute with
water. Acidify with aqueous HCI to a pH of ~2.

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can be purified by
recrystallization or column chromatography.

Spectral Characterization (Predicted)

Due to the absence of published experimental spectra for 2-Methyl-4-phenoxybenzoic acid,
the following characteristics are predicted based on the analysis of its functional groups and
data from analogous compounds.[3][9][10][11]

'H and **C NMR Spectroscopy
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Predicted & e . .
1H NMR Multiplicity Integration Assignment
(ppm)
Carboxylic Acid 12.0-13.0 brs 1H -COOH
. H ortho to -
Aromatic 7.8-8.0 d 1H
COOH
Aromatic 73-75 m 2H H meta to -OPh
Aromatic 71-73 t 1H H para to -OPh
H ortho to -OPh
Aromatic 6.8-7.0 m 3H and H on
phenoxy ring
Methyl 24-2.6 s 3H -CHs
13C NMR Predicted & (ppm) Assignment
Carbonyl 168 - 172 -COOH
) C-O (ether linkage on benzoic
Aromatic 158 - 162 ]
ring)
) C-O (ether linkage on phenoxy
Aromatic 155 - 158 )
ring)
Aromatic 138 - 142 C-CHs
Aromatic 130- 134 CH ortho to -COOH
Aromatic 128 - 130 CH of phenoxy ring
Aromatic 123 -126 CH of phenoxy ring
Aromatic 120-123 C-COOH
Aromatic 118-121 CH of phenoxy ring
Aromatic 115-118 CH ortho to -OPh
Methyl 20 - 23 -CHs
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Infrared (IR) Spectroscopy

e O-H stretch (Carboxylic Acid): A broad band from 2500-3300 cm~1.

C=0 stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm~1.

C-O stretch (Ether and Carboxylic Acid): Strong absorptions in the 1200-1300 cm~? region.

Aromatic C=C stretch: Peaks in the 1450-1600 cm™1 region.

Aromatic C-H stretch: Peaks above 3000 cm™1.

Mass Spectrometry (MS)

e Molecular lon (M+): A peak at m/z = 228.

o Key Fragments: Loss of -OH (m/z = 211), loss of -COOH (m/z = 183), and cleavage of the
ether bond.

Applications in Drug Development

The primary utility of 2-Methyl-4-phenoxybenzoic acid in a research and development context
Is as a synthetic intermediate. Its structure is particularly amenable to the synthesis of
derivatives with potential biological activity. A notable application for similar
phenoxymethylbenzoic acids is in the creation of thioureide derivatives, which have
demonstrated significant antimicrobial properties.[12][13][14]

Workflow: Synthesis of Antimicrobial Thioureides

2-Methyl-4-phenoxybenzoic acid

Acid Chloride Formation
SOCl2 or (COCl)2
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Caption: Synthetic pathway to antimicrobial thioureide derivatives.

This multi-step synthesis leverages the reactivity of the carboxylic acid moiety. It is first
converted to a more reactive acid chloride, which then forms an isothiocyanate intermediate.
This intermediate readily reacts with various primary aromatic amines to generate a library of
thioureide compounds for antimicrobial screening.[13][15]

Exemplary Protocol for Thioureide Synthesis

This protocol is adapted from the synthesis of related thioureide compounds.[12][13]

e Acid Chloride Synthesis: Reflux 2-Methyl-4-phenoxybenzoic acid with an excess of thionyl
chloride in an anhydrous solvent (e.g., 1,2-dichloroethane) for 2-3 hours. Remove the excess
thionyl chloride and solvent under reduced pressure to obtain the crude 2-methyl-4-
phenoxybenzoyl chloride.

« |sothiocyanate and Thioureide Synthesis (One-Pot): Dissolve the crude acid chloride in dry
acetone. Add ammonium thiocyanate and reflux for one hour to form the isothiocyanate in
situ.

« Amine Addition: To the same reaction mixture, add a primary aromatic amine (1.0 equivalent)
and continue to reflux for an additional hour.

« Isolation and Purification: Cool the reaction mixture and pour it into cold water. Collect the
resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent
(e.g., ethanol) to yield the pure thioureide derivative.

The rationale for this synthetic strategy is its efficiency and modularity. By varying the primary
aromatic amine in the final step, a diverse range of compounds can be synthesized and tested,
allowing for the exploration of structure-activity relationships (SAR) to identify potent
antimicrobial agents.[14][15]

Conclusion
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2-Methyl-4-phenoxybenzoic acid is a valuable, though under-documented, chemical entity.
Its core structure is accessible through established synthetic methodologies like the Ullmann
condensation and Williamson ether synthesis. While experimental data is sparse, its chemical
properties and spectral characteristics can be reliably predicted. The most compelling
application for this compound lies in its use as a scaffold for generating libraries of thioureide
derivatives, which have shown promise as a class of antimicrobial agents. This guide provides
a foundational understanding for researchers and drug development professionals looking to
explore the synthetic potential of 2-Methyl-4-phenoxybenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and structure]. BenchChem, [2026]. [Online PDF]. Available at:
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properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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